molecular formula C21H30N2 B14723151 4,4'-Methylenebis(2-methyl-N-propylaniline) CAS No. 13401-66-6

4,4'-Methylenebis(2-methyl-N-propylaniline)

Cat. No.: B14723151
CAS No.: 13401-66-6
M. Wt: 310.5 g/mol
InChI Key: UXQJDZOSFMSFHD-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-methyl-N-propylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group substituted with a methyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2-methyl-N-propylaniline) typically involves the condensation of 2-methyl-N-propylaniline with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows:

2C9H13N+CH2OC19H26N2+H2O2 \text{C}_9\text{H}_{13}\text{N} + \text{CH}_2\text{O} \rightarrow \text{C}_{19}\text{H}_{26}\text{N}_2 + \text{H}_2\text{O} 2C9​H13​N+CH2​O→C19​H26​N2​+H2​O

Industrial Production Methods

In an industrial setting, the production of 4,4’-Methylenebis(2-methyl-N-propylaniline) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-methyl-N-propylaniline) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

4,4’-Methylenebis(2-methyl-N-propylaniline) has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.

    Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

    Analytical Chemistry: It serves as a reagent in various analytical techniques for detecting and quantifying specific substances.

    Biomedical Research: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2-methyl-N-propylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2-methylcyclohexylamine): Similar structure but with cyclohexyl groups instead of aromatic rings.

    4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but with dimethylamino groups instead of methyl and propyl groups.

    4,4’-Methylenebis(N-propylaniline): Similar structure but without the methyl groups on the aniline rings.

Uniqueness

4,4’-Methylenebis(2-methyl-N-propylaniline) is unique due to the specific substitution pattern on the aniline rings, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in polymer synthesis and materials science, where specific performance characteristics are required.

Properties

CAS No.

13401-66-6

Molecular Formula

C21H30N2

Molecular Weight

310.5 g/mol

IUPAC Name

2-methyl-4-[[3-methyl-4-(propylamino)phenyl]methyl]-N-propylaniline

InChI

InChI=1S/C21H30N2/c1-5-11-22-20-9-7-18(13-16(20)3)15-19-8-10-21(17(4)14-19)23-12-6-2/h7-10,13-14,22-23H,5-6,11-12,15H2,1-4H3

InChI Key

UXQJDZOSFMSFHD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NCCC)C)C

Origin of Product

United States

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